5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1067193-34-3 . It has a molecular weight of 180.14 . The compound is solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H, (H,10,11)(H,12,13) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Practical Synthesis for Pharmaceuticals : A practical synthesis method for a key pharmaceutical intermediate involving 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid was developed, using palladium-catalyzed cyanation/reduction and regioselective chlorination techniques (Wang et al., 2006).
- Efficient Synthesis Routes : Two efficient routes for synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine were presented, involving regioselective fluorination techniques (Thibault et al., 2003).
Applications in Medicinal Chemistry
- Antibacterial Activity : Some compounds derived from pyrrolo[2,3-b]pyridines showed antibacterial activity in vitro, indicating potential use in developing antibacterial agents (Toja et al., 1986).
- Analgesic and Anti-inflammatory Properties : Compounds involving 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid were found to have significant analgesic and anti-inflammatory activities, comparable or superior to indomethacin in certain animal models (Muchowski et al., 1985).
Radiopharmaceutical Applications
- PET Imaging of Neurofibrillary Tangles : A novel method for the radiosynthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles in the brain, was developed using 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives (Hopewell et al., 2019).
Additional Applications
- Regioexhaustive Substitution : The compound was used in studies involving "regioexhaustive substitution," demonstrating its versatility in chemical synthesis (Bobbio & Schlosser, 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXLPJIMEKHJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696644 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1067193-34-3 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.